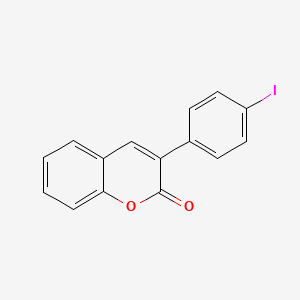

3-(4-Iodophenyl)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECODLMNIMINDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348172 | |

| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25229-74-7 | |

| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2h Chromen 2 One Coumarin Scaffold: a Privileged Motif in Medicinal Chemistry

The 2H-chromen-2-one, or coumarin (B35378), skeleton is a prominent structural feature found in a vast array of naturally occurring and synthetic compounds. researchgate.netsciensage.info Its prevalence in molecules exhibiting a wide spectrum of biological activities has led to its designation as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term reflects the ability of the coumarin framework to serve as a versatile foundation for the development of potent and selective ligands for various biological targets.

The biological and pharmacological significance of coumarins is extensive, with derivatives demonstrating anticoagulant, anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties. researchgate.netpreprints.org The planar, aromatic, and lipophilic nature of the 2H-chromen-2-one ring system allows it to effectively interact with biological macromolecules, often through hydrophobic and π-π stacking interactions with aromatic amino acid residues within protein binding sites. nih.gov Furthermore, the lactone group within the coumarin structure provides a site for strong polar interactions, such as hydrogen bonding. nih.gov The adaptability of the coumarin scaffold, which allows for straightforward synthetic modifications and the introduction of diverse functional groups, further enhances its appeal to medicinal chemists. nih.gov These modifications can fine-tune the molecule's physicochemical properties and biological activity, leading to the discovery of new therapeutic agents. nih.gov

Overview of Iodinated Organic Compounds in Contemporary Chemical Science

Iodinated organic compounds, characterized by the presence of one or more carbon-iodine bonds, play a crucial role in modern chemical science. wikipedia.org The introduction of iodine into organic molecules provides a versatile tool for synthetic chemists, opening up pathways for the creation of various biologically active compounds. mdpi.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions and a key component in many coupling reactions. wikipedia.org This reactivity makes organoiodine compounds valuable intermediates in organic synthesis. wikipedia.org

Beyond their utility in synthesis, iodinated compounds themselves can possess significant biological activity. mdpi.com For instance, the thyroid hormones are naturally occurring organoiodine compounds essential for human health. wikipedia.org In medicinal chemistry, the incorporation of iodine can influence a molecule's size, lipophilicity, and metabolic stability, potentially enhancing its therapeutic properties. While the lability of the C-I bond can sometimes limit the application of organoiodine compounds as drugs, their unique characteristics continue to attract significant research interest. wikipedia.org Furthermore, molecular iodine is recognized for its mild Lewis acidic character and its ability to act as an oxidizing agent in various organic transformations, often with high stereo- and regioselectivity. rsc.org

Rationale and Significance of Investigating 3 4 Iodophenyl 2h Chromen 2 One

The investigation of 3-(4-Iodophenyl)-2H-chromen-2-one is driven by a compelling scientific rationale that combines the advantageous properties of both the coumarin (B35378) scaffold and iodinated aromatic systems. The 3-phenylcoumarin (B1362560) framework is a well-established pharmacophore with a range of biological activities. The strategic placement of an iodine atom at the 4-position of the phenyl ring introduces several key features that can modulate the molecule's properties.

The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets. Furthermore, the presence of the iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of a library of derivatives with diverse functionalities. This is particularly valuable for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. The investigation into this specific compound allows researchers to explore how the interplay between the coumarin core and the iodophenyl substituent affects its chemical reactivity, physical properties, and potential biological applications.

Scope and Organization of the Research Outline

Foundational Synthetic Routes to 3-Substituted 2H-Chromen-2-one Systems

The construction of the 3-substituted 2H-chromen-2-one scaffold, the core of the target molecule, relies on several established synthetic methodologies. These reactions are fundamental to coumarin chemistry and provide the basis for more complex syntheses.

Key foundational reactions include:

Perkin Condensation: This reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of its sodium or potassium salt. For 3-arylcoumarins, this can be adapted by using substituted phenylacetic acids and ortho-hydroxybenzaldehydes. nih.gov

Knoevenagel Condensation: A versatile method involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. nih.govwikipedia.org This is a widely used strategy for synthesizing various coumarin derivatives. researchgate.net

Wittig Reaction: This reaction provides a route to alkenes from aldehydes or ketones and a phosphorane, which can be applied to the formation of the coumarin ring system. nih.gov

Pechmann Condensation: A classic method for coumarin synthesis, it involves the condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. nih.gov

Palladium-Catalyzed Carbonylative Annulation: A modern approach that utilizes palladium catalysts to couple o-iodophenols with internal alkynes and carbon monoxide to form the coumarin ring. nih.gov

These foundational routes offer flexibility in introducing various substituents onto the coumarin core, paving the way for the synthesis of a diverse range of analogues.

Direct Synthesis of this compound Core Structures

The direct synthesis of the this compound core structure can be achieved through methods that incorporate the iodophenyl moiety from the outset. These strategies primarily involve condensation and coupling reactions.

Knoevenagel Condensation Strategies for 2H-Chromen-2-one Synthesis with Iodinated Precursors

The Knoevenagel condensation is a powerful tool for directly synthesizing the target compound by using precursors already containing the iodine atom. nih.govwikipedia.org This approach involves the reaction of a salicylaldehyde (B1680747) derivative with a substituted arylacetonitrile or another active methylene compound. nih.gov

A typical reaction would involve the condensation of a salicylaldehyde with 4-iodophenylacetic acid or its derivatives in the presence of a suitable base. The choice of solvent and catalyst can influence the reaction's efficiency and yield. wikipedia.orgsigmaaldrich.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly useful when one of the activating groups is a carboxylic acid, as it can facilitate decarboxylation. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde | 4-Iodophenylacetic acid | Piperidine, Ethanol | This compound | nih.gov |

| 2-Hydroxybenzaldehyde | (4-Iodophenyl)acetonitrile | Base | This compound | nih.gov |

Coupling Reactions for Iodophenyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions are another effective strategy for directly forming the this compound structure. nih.gov These reactions typically involve the coupling of a 3-halocoumarin (e.g., 3-bromocoumarin) with an organometallic reagent containing the 4-iodophenyl group, such as 4-iodophenylboronic acid (in a Suzuki coupling).

Alternatively, a palladium-catalyzed carbonylative synthesis can be employed, where o-iodophenols react with internal alkynes bearing the 4-iodophenyl group in the presence of carbon monoxide. nih.gov This method allows for the direct formation of the coumarin ring with the desired substitution pattern.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 3-Bromocoumarin | 4-Iodophenylboronic acid | Pd catalyst, base | This compound | nih.gov |

| o-Iodophenol | 1-Iodo-4-(phenylethynyl)benzene | Pd catalyst, CO | This compound | nih.gov |

Derivatization Strategies for this compound and Related Iodocoumarins

The this compound scaffold serves as a versatile platform for further chemical modifications. These derivatization strategies aim to introduce new functional groups and heterocyclic systems, leading to hybrid molecules with potentially enhanced properties.

Construction of Hybrid Systems via Heterocyclic Linkers (e.g., Thiosemicarbazide (B42300), Triazole)

The introduction of heterocyclic linkers, such as thiosemicarbazide and triazole, to the iodocoumarin core can lead to the creation of novel hybrid compounds.

Thiosemicarbazide Derivatives: These can be synthesized by reacting a coumarin derivative containing a suitable functional group (e.g., a carboxylic acid hydrazide) with an isothiocyanate. mdpi.com Thiosemicarbazide-substituted coumarins have been explored for their biological activities. nih.govnih.gov

Triazole Derivatives: 1,2,4-Triazoles can be synthesized through various methods, including the reaction of hydrazides with isothiocyanates or through cycloaddition reactions. nih.govnih.gov These triazole rings can then be linked to the coumarin scaffold to generate coumarin-triazole hybrids. nih.gov The synthesis often involves a multi-step process starting from a substituted salicylaldehyde. nih.gov 1,2,3-triazoles can also be formed via 1,3-dipolar cycloaddition reactions. researchgate.net

| Coumarin Precursor | Heterocyclic Precursor | Reaction Type | Hybrid Product | Reference |

| This compound-6-carboxylic acid hydrazide | Isothiocyanate | Condensation | Thiosemicarbazide-linked iodocoumarin | mdpi.com |

| This compound derivative | Hydrazine hydrate, CS2, then alkyl halide | Multi-step synthesis | Triazole-linked iodocoumarin | nih.gov |

Regioselective Functionalization of the Chromenone and Phenyl Rings

The regioselective functionalization of both the chromenone and the phenyl rings of this compound allows for precise chemical modifications at specific positions.

Chromenone Ring Functionalization: The coumarin ring itself can undergo various reactions. For instance, the C4 position can be functionalized, and electrophilic substitution reactions can occur on the benzoyl part of the ring. rsc.org The reactivity of different positions on the coumarin nucleus allows for the introduction of a variety of substituents.

Phenyl Ring Functionalization: The iodophenyl moiety is particularly amenable to further functionalization through cross-coupling reactions, where the iodine atom can be replaced by other groups. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, further diversifying the chemical space of these compounds.

| Substrate | Reagent | Reaction Type | Product | Reference |

| This compound | Organoboron compound | Suzuki Coupling | 3-(4-Arylphenyl)-2H-chromen-2-one | nih.gov |

| This compound | Terminal alkyne | Sonogashira Coupling | 3-(4-(Alkynyl)phenyl)-2H-chromen-2-one | nih.gov |

Green Chemistry Principles and Catalytic Approaches in Synthesis

The synthesis of 3-arylcoumarins, including this compound, has traditionally involved methods that are often accompanied by the use of hazardous solvents and reagents. tandfonline.com However, the contemporary focus on sustainable chemical practices has led to the development of greener synthetic routes. These methods aim to reduce waste, minimize energy consumption, and utilize less toxic substances. eurekaselect.com

Several established condensation reactions for coumarin synthesis, such as the Perkin, Knoevenagel, and Pechmann reactions, have been adapted to align with green chemistry principles. eurekaselect.com These adaptations often involve the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates and improve yields. kjscollege.comwisdomlib.org Furthermore, solvent-free conditions and the use of environmentally benign catalysts are central to these modern synthetic strategies. tandfonline.comnih.gov

Catalysis plays a pivotal role in the green synthesis of 3-arylcoumarins. Transition metal catalysts, particularly palladium, have been extensively used in cross-coupling reactions to form the aryl-coumarin bond. nih.govresearchgate.net For instance, palladium-catalyzed reactions of 3-halocoumarins with arylboronic acids (Suzuki coupling) offer a direct route to 3-arylcoumarins. kjscollege.com To enhance the green credentials of these reactions, efforts have been made to use lower catalyst loadings, employ greener solvents like ethanol, and conduct reactions at room temperature. researchgate.net

Recent advancements have also seen the use of copper-catalyzed reactions, which provide a more sustainable and cost-effective alternative to palladium. nih.gov Visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization reactions represent a highly regioselective and sustainable method for preparing 3-arylcoumarins at room temperature. nih.gov

Beyond metal catalysis, organocatalysis and the use of nano-catalysts are emerging as powerful tools in green synthesis. sharif.edu For example, nano-kaoline/BF₃/Fe₃O₄ has been reported as a superparamagnetic nanocatalyst for the one-pot, three-component synthesis of related chromene structures under solvent-free conditions, highlighting a recyclable and efficient catalytic system. sharif.edu The Perkin reaction, a classical method, can be utilized for the synthesis of 3-arylcoumarins by reacting a salicylaldehyde derivative with a phenylacetic acid, such as 4-iodophenylacetic acid, in the presence of acetic anhydride and a weak base. nih.gov Microwave-assisted synthesis has been shown to significantly improve the efficiency of such reactions, reducing reaction times and often increasing yields. nih.gov

Analytical Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and structural elucidation of this compound and its synthetic intermediates are accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the characterization of organic molecules.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the protons on the coumarin core and the iodophenyl ring. tandfonline.comnih.gov The coupling patterns between adjacent protons help in assigning the substitution pattern on the aromatic rings.

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon environments in the molecule. nih.gov The chemical shifts of the carbon atoms, particularly the carbonyl carbon of the lactone ring (typically around 160 ppm), are highly characteristic. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the α,β-unsaturated lactone would be a key diagnostic feature, typically appearing in the region of 1700-1750 cm⁻¹. chimicatechnoacta.ru

X-ray Crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can confirm the stereochemistry and conformation of the molecule. For novel 3-arylcoumarin derivatives, obtaining single crystals suitable for X-ray diffraction analysis is a primary goal for unambiguous structure confirmation.

The combined application of these analytical techniques is essential for the complete and accurate characterization of not only the final product, this compound, but also the various intermediates that may be formed during its synthesis. nih.govnih.gov This rigorous analysis ensures the purity and structural integrity of the target compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The coumarin scaffold's H-4 proton typically appears as a sharp singlet in the downfield region, a characteristic feature of 3-substituted coumarins. The four protons of the benzopyran ring (H-5, H-6, H-7, and H-8) would produce a complex multiplet pattern in the aromatic region. The 4-iodophenyl substituent is anticipated to show a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetrical substitution pattern.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show 15 distinct signals for each carbon atom, except in cases of coincidental overlap. wizeprep.com The lactone carbonyl carbon (C-2) is the most deshielded, appearing at a chemical shift typically above 160 ppm. The carbon atom directly bonded to the iodine (C-4') is also characteristic, appearing at a lower field strength compared to the other carbons of the phenyl ring. The remaining olefinic and aromatic carbons would resonate in the typical range of 110-155 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous 3-arylcoumarin structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~161 |

| 3 | - | ~128 |

| 4 | ~7.8 (s) | ~140 |

| 4a | - | ~118 |

| 5 | ~7.6 (d) | ~128 |

| 6 | ~7.3 (t) | ~124 |

| 7 | ~7.4 (t) | ~132 |

| 8 | ~7.3 (d) | ~116 |

| 8a | - | ~154 |

| 1' | - | ~134 |

| 2'/6' | ~7.5 (d) | ~131 |

| 3'/5' | ~7.8 (d) | ~138 |

| 4' | - | ~95 |

To confirm the assignments made from 1D NMR spectra, a suite of 2D experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the coumarin's benzene (B151609) ring (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to trace the connectivity within that spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded proton and carbon atoms (¹JCH). Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the direct assignment of a proton's signal to the carbon it is attached to. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is invaluable for identifying quaternary carbons and piecing together molecular fragments. For instance, the H-4 proton would show a correlation to the carbonyl carbon (C-2) and carbons of the phenyl ring (C-2'/C-6'), confirming the connectivity of the major structural components.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key correlation would be expected between the coumarin H-4 proton and the ortho-protons (H-2'/H-6') of the iodophenyl ring, confirming their spatial proximity. researchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the α,β-unsaturated ester (lactone) carbonyl group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | Sharp, medium-to-weak bands from C-H bonds on the aromatic rings. |

| C=O stretching (lactone) | 1740 - 1710 | Very strong, sharp band, characteristic of the coumarin core. ic.ac.ukresearchgate.net |

| C=C stretching (aromatic/olefinic) | 1620 - 1450 | Multiple medium-to-strong bands. |

| C-O stretching (lactone) | 1300 - 1100 | Strong bands associated with the C-O-C ether linkage. |

| C-I stretching | 600 - 500 | Weak-to-medium band in the fingerprint region. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound, this technique would be used to confirm the molecular formula C₁₅H₉IO₂.

Table 3: High-Resolution Mass Spectrometry Data for C₁₅H₉IO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₉IO₂ |

| Calculated Monoisotopic Mass ([M]⁺) | 347.9647 u |

| Expected HRMS Result ([M+H]⁺) | 348.9720 u |

The experimentally measured mass is expected to match the calculated value to within a few parts per million (ppm), providing definitive proof of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the coumarin core and the phenyl ring, gives rise to strong absorptions in the ultraviolet region. Coumarin derivatives typically exhibit multiple absorption bands corresponding to π→π* transitions. researchgate.netresearchgate.net The presence of the 3-aryl substituent generally causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

| Expected λmax (nm) | Electronic Transition |

|---|---|

| ~280 - 350 | π→π* |

X-ray Crystallography for Solid-State Molecular Architecture

A key feature would be the dihedral angle between the planar coumarin ring system and the 4-iodophenyl ring. In the solid state, the most significant intermolecular interaction is expected to be a halogen bond. manchester.ac.uk This is a highly directional, noncovalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis basic site on an adjacent molecule, most likely the oxygen atom of the lactone carbonyl group (C-I···O=C). researchgate.netresearchgate.net These interactions are strong enough to direct molecular self-assembly into well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. manchester.ac.uk The strength and geometry of this halogen bond (typically with a C-I···O angle approaching 180°) are defining characteristics of the crystal packing. manchester.ac.uk

Table 5: Predicted Key Crystallographic Parameters and Interactions

| Parameter | Predicted Feature |

|---|---|

| Molecular Geometry | Largely planar coumarin system with a significant dihedral angle to the iodophenyl ring. |

| Primary Intermolecular Interaction | C-I···O=C Halogen Bonding. manchester.ac.ukresearchgate.net |

| Supramolecular Motif | Formation of 1D chains or 2D layers guided by halogen bonds. manchester.ac.uk |

Determination of Conformation and Bond Parameters within the Chromenone and Iodophenyl Moieties

The conformation and bond parameters of the this compound are anticipated to follow general principles observed in related coumarin structures. In the analogous compound, 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the iodophenyl ring is significantly twisted relative to the fused ring system. Specifically, the dihedral angle between the naphthyl ring system and the iodophenyl ring is 72.48 (11)°. nih.goviucr.org This substantial rotation is a common feature in 3-arylcoumarins, arising from steric hindrance between the two ring systems. For the target molecule, a similar significant dihedral angle between the chromenone and the iodophenyl rings is expected.

The bond lengths and angles within the chromenone moiety are expected to be consistent with those of other coumarin derivatives. For instance, the C=O bond length is typically around 1.219 Å. researchgate.net The bond angles at the junctions of the 2H-chromene ring often deviate from the ideal 120° for sp² hybridized carbons, with one angle being smaller and the other larger. researchgate.net In the iodophenyl group, the carbon-iodine bond length and the internal bond angles of the phenyl ring are expected to be within the standard ranges for such substituted aromatic systems.

Table 1: Selected Bond Distances and Angles in a Related Coumarin Derivative

| Parameter | Value |

|---|---|

| Dihedral Angle (Naphthyl-Iodophenyl) | 72.48 (11)° nih.goviucr.org |

| C=O Bond Length (Typical) | ~1.219 Å researchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding Involving Iodine

The crystal structure of this compound is expected to be stabilized by a variety of intermolecular interactions, with halogen bonding playing a prominent role due to the presence of the iodine atom.

In the crystal structure of the analogous 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, a significant I···O halogen bond is observed with a distance of 3.293 (2) Å. nih.goviucr.org This distance is shorter than the sum of the van der Waals radii, indicating a strong interaction. These halogen bonds link neighboring molecules into chains. nih.gov

Table 2: Intermolecular Interaction Parameters in a Related Coumarin Derivative

| Interaction Type | Atoms Involved | Distance (Å) / Angle (°) | Reference |

|---|---|---|---|

| Halogen Bond | I···O | 3.293 (2) Å | nih.goviucr.org |

| T-shaped π-stacking | Cg(pyranone)···Cg(iodophenyl) | 4.929 (2) Å | nih.goviucr.org |

Elucidation of Crystal Packing Motifs

Electronic Absorption and Fluorescence Emission Characteristics

Derivatives of this compound typically exhibit absorption maxima in the ultraviolet (UV) region of the electromagnetic spectrum, a characteristic feature of the coumarin core. The specific wavelength of maximum absorption (λ_abs_) can be influenced by the solvent environment and the nature of any additional substituents on the chromenone ring or the phenyl group.

Upon excitation at their respective absorption maxima, these compounds display fluorescence emission, usually in the blue to green region of the visible spectrum. The emission wavelength (λ_em_) is also sensitive to the surrounding medium and molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in both the absorption and emission spectra.

Below is a table summarizing the typical electronic absorption and fluorescence emission characteristics of a representative this compound derivative in a common organic solvent.

| Compound | Solvent | λ_abs (nm) | λ_em_ (nm) |

| This compound | Methanol | ~320 | ~454 |

Note: The exact values can vary depending on the specific derivative and experimental conditions.

Quantum Yield and Stokes Shift Investigations

The fluorescence quantum yield (Φ_F_) is a critical parameter that quantifies the efficiency of the fluorescence process. For this compound derivatives, the quantum yield can be influenced by factors such as the rigidity of the molecule and the presence of heavy atoms like iodine, which can promote intersystem crossing and potentially reduce fluorescence. However, strategic molecular design can lead to derivatives with high quantum yields. rsc.org

The Stokes shift, which is the difference in energy between the electronic absorption and fluorescence emission maxima, is another important characteristic. Large Stokes shifts are generally desirable for fluorescent probes as they minimize self-absorption and improve signal-to-noise ratios. Coumarin derivatives, including those with the 3-(4-Iodophenyl) moiety, are known to exhibit significant Stokes shifts, which is advantageous for their application in fluorescence-based detection.

The table below provides an overview of the quantum yield and Stokes shift for a representative derivative.

| Compound | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |

| This compound Derivative | Moderate to High | Large |

Note: Specific values are highly dependent on the molecular structure and the solvent used.

Environmental Sensitivity: Solvatochromism and pH Effects on Photoluminescence

The photoluminescence of this compound derivatives often exhibits sensitivity to the local environment, a phenomenon known as solvatochromism. researchgate.net This means that the position, and sometimes the intensity, of the fluorescence emission maximum can change with the polarity of the solvent. researchgate.net This property arises from changes in the dipole moment of the molecule upon excitation and the differential stabilization of the ground and excited states by the solvent molecules. This solvatochromic behavior makes these compounds useful as probes for studying the polarity of microenvironments.

Furthermore, the fluorescence of these derivatives can be sensitive to pH changes. rsc.org Protonation or deprotonation of functional groups on the coumarin scaffold can alter the electronic distribution within the molecule, leading to changes in the fluorescence properties. rsc.org This pH-dependent fluorescence can be exploited for the development of pH sensors.

Photoisomerization Dynamics and Reversibility

While the core 2H-chromen-2-one structure is generally rigid, certain derivatives can undergo photoisomerization, particularly if there are rotatable bonds in the substituents. For instance, if the 3-phenyl group is part of a larger, more flexible system, light-induced E/Z isomerization around a double bond within that substituent could occur. This process can lead to changes in the fluorescence properties and is often reversible, allowing for the development of photoswitchable fluorescent systems. However, for the specific case of this compound itself, photoisomerization of the core structure is not a prominent feature under typical conditions.

Mechanistic Basis of Fluorescence Modulation (e.g., Photoinduced Electron Transfer, Intramolecular Charge Transfer)

The fluorescence of this compound derivatives can be modulated through various photophysical mechanisms. One of the most common is intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part. In many coumarin derivatives, the chromenone core acts as the acceptor. The efficiency and energy of this ICT process are highly dependent on the solvent polarity and can significantly affect the fluorescence quantum yield and emission wavelength.

Another important mechanism is photoinduced electron transfer (PET). In this process, an external species (a quencher) can donate an electron to the excited fluorophore or accept an electron from it, leading to non-radiative de-excitation and thus, fluorescence quenching. The design of fluorescent chemosensors often relies on modulating a PET process.

Design and Application as Fluorescent Chemosensors

The unique photophysical properties of this compound derivatives make them excellent candidates for the design of fluorescent chemosensors. By incorporating a specific recognition moiety into the molecular structure, these compounds can be tailored to selectively detect various analytes.

Derivatives of this compound can be functionalized to act as selective fluorescent probes for metal ions. For example, by introducing a chelating group that has a high affinity for a specific metal ion like chromium(III) (Cr³⁺), a sensor can be constructed.

The sensing mechanism often relies on the principle of chelation-enhanced fluorescence (CHEF). In the absence of the target metal ion, the fluorescence of the coumarin derivative may be quenched due to a process like PET involving the chelating group. Upon binding of the metal ion to the chelator, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal. researchgate.netresearchgate.net This change in fluorescence intensity can be directly correlated to the concentration of the metal ion. researchgate.net The selectivity of the sensor is determined by the specific design of the chelating site, which should preferentially bind to the target ion over other potentially interfering ions. researchgate.netrsc.org

Anion Recognition and Sensing (e.g., Cyanide)

The design of chemosensors for anion detection is a significant area of research, particularly for toxic anions like cyanide (CN⁻). Coumarin derivatives have been effectively utilized as signaling units in such sensors. The core principle often involves a chemical reaction between the sensor and the anion, such as a Michael addition, which alters the electronic structure of the coumarin fluorophore, leading to a detectable change in its optical properties. rsc.org

Researchers have designed and synthesized coumarin-based chemosensors specifically for the detection of cyanide. One such sensor, featuring a coumarin group, demonstrates immediate and distinct colorimetric and fluorescent responses upon the addition of CN⁻. rsc.org The sensor's solution changes from yellow to colorless, and a significant enhancement in blue fluorescence is observed. rsc.org This dual-response mechanism provides a robust method for detection. The high sensitivity of this system is notable, with a detection limit for cyanide measured at 7.72 x 10⁻⁸ M. rsc.org The sensing mechanism was confirmed through various spectroscopic methods to be a result of the Michael addition of the cyanide anion to the molecule. rsc.org To facilitate practical, real-world applications, test strips based on this sensor have been developed, enabling convenient and efficient "in-the-field" detection of cyanide. rsc.org

Another study developed a coumarin-spiropyran conjugate that exhibits a selective fluorescence enhancement in the presence of cyanide under UV irradiation, allowing for the accurate measurement of very low cyanide concentrations (greater than 0.5 μM). nih.gov

| Sensor Type | Detection Method | Observed Change | Detection Limit (M) | Reference |

|---|---|---|---|---|

| Coumarin Derivative | Colorimetric & Fluorescent | Color change (Yellow to Colorless), Blue fluorescence enhancement | 7.72 x 10⁻⁸ | rsc.org |

| Coumarin-Spiropyran Conjugate | Fluorescent | Fluorescence enhancement | >5.0 x 10⁻⁷ | nih.gov |

Competitive Binding Assays for Biomolecules (e.g., Macrophage Migration Inhibitory Factor, MIF)

Macrophage migration inhibitory factor (MIF) is a cytokine involved in a wide range of inflammatory diseases and cancer, making it an important therapeutic target. nih.govmdpi.com Small molecule inhibitors that can bind to MIF and block its activity are of significant interest in drug discovery. nih.govselleckchem.com The chromene scaffold has emerged as a promising framework for developing such inhibitors.

Inspired by a known chromen-4-one MIF inhibitor, Orita-13, a study was conducted to screen a focused library of diversely substituted chromene compounds for their ability to bind to and inhibit MIF. nih.gov The screening identified several derivatives that act as reversible inhibitors of MIF's tautomerase activity, with IC₅₀ values in the low micromolar range. nih.gov Notably, the most potent compounds from this screening demonstrated greater activity than the well-known reference inhibitor, ISO-1. nih.gov Enzyme kinetics studies suggested that these chromene-based inhibitors likely bind to an allosteric site rather than the substrate-binding pocket. nih.gov This discovery of a novel class of MIF inhibitors highlights the potential of chromene derivatives in developing new therapeutic agents for diseases where MIF plays a critical role. nih.gov

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10 | Potent Chromene Inhibitor | Low micromolar range | nih.gov |

| Compound 17 | Potent Chromene Inhibitor | Low micromolar range | nih.gov |

| ISO-1 | Reference MIF Inhibitor | ~7 µM | nih.govselleckchem.com |

Computational Chemistry and in Silico Molecular Modeling of 3 4 Iodophenyl 2h Chromen 2 One

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in characterizing the fundamental properties of 3-(4-Iodophenyl)-2H-chromen-2-one. These methods provide a robust framework for analyzing the molecule's electronic structure and predicting its spectroscopic behavior.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations are employed to determine the optimized geometry and electronic structure of molecules. nih.govresearchgate.net For coumarin (B35378) derivatives, these calculations help in understanding the distribution of electrons within the molecule and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orgopenstax.org In molecules with conjugated systems like this compound, the π molecular orbitals are of particular interest. libretexts.org These orbitals are formed from the combination of p atomic orbitals and are responsible for the delocalization of electrons across the conjugated system. libretexts.org This delocalization contributes to the stability of the molecule and influences its electronic properties. The molecular orbitals are classified as either bonding, which are lower in energy and contribute to the formation of chemical bonds, or antibonding, which are higher in energy and destabilize the molecule if occupied by electrons. libretexts.orgopenstax.orgcureffi.org

Prediction and Interpretation of Spectroscopic and Photophysical Data

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. qnl.qarsc.orgresearchgate.net By calculating the vertical excitation energies, TD-DFT can simulate the UV-Vis absorption spectrum, providing information about the electronic transitions occurring within the molecule. qnl.qa For coumarin derivatives, these calculations can help interpret experimental spectroscopic data and understand how substituents on the coumarin ring affect the absorption and fluorescence properties. qnl.qanih.gov

The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, are governed by the balance between radiative and non-radiative decay processes from the excited state. researchgate.net TD-DFT calculations can provide insights into the nature of the excited states and the factors that influence these decay pathways. researchgate.net For instance, the presence of specific functional groups can induce intramolecular charge transfer (ICT) upon excitation, which can significantly alter the photophysical behavior of the molecule. qnl.qa

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. derpharmachemica.com This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.govnih.gov

Identification of Putative Binding Sites and Interaction Modes

Molecular docking simulations can identify the most probable binding site of this compound within a specific protein target. nih.gov The process involves generating a multitude of possible binding poses and evaluating them based on a scoring function. derpharmachemica.com The analysis of the best-ranked docking poses reveals the key interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex. researchgate.netnih.gov For coumarin derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as acetylcholinesterase and epidermal growth factor receptor. derpharmachemica.comnih.govresearchgate.net

Scoring and Affinity Prediction of this compound and Analogues

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. biorxiv.orgnih.gov A lower docking score generally indicates a more favorable binding interaction. derpharmachemica.com By comparing the docking scores of this compound and its analogues, researchers can predict their relative binding affinities for a particular target. biorxiv.orgresearchgate.netnih.gov This information is valuable for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the chemical structure of a compound affect its biological activity. nih.gov However, it is important to note that docking scores are approximations and may not always perfectly correlate with experimental binding affinities. frontiersin.orgrsc.org

Table 1: Illustrative Docking Scores for Coumarin Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) |

| This compound | -8.5 |

| Coumarin Analogue A | -7.9 |

| Coumarin Analogue B | -9.2 |

| Reference Inhibitor | -9.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of molecules and the dynamics of ligand-protein binding events over time. mdpi.comchemrxiv.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities. mdpi.com

By analyzing the MD trajectory, it is possible to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. chemrxiv.orgresearchgate.net When studying ligand-protein interactions, MD simulations can reveal how the ligand and protein adapt to each other upon binding, providing a more realistic picture of the binding process than static docking models. nih.govmdpi.com Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. mdpi.com

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological activity. dovepress.comresearchgate.net This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The model serves as a 3D query to screen large compound libraries for molecules with a similar interaction profile. dovepress.com

For a compound like this compound, a pharmacophore model would be constructed based on a set of known active molecules with a similar structural backbone. For instance, studies on other coumarin derivatives have successfully generated pharmacophore models to identify key features for activities like acetylcholinesterase (AChE) inhibition. researchgate.net In one such study, a model for coumarin-based AChE inhibitors was built that included features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which were deemed critical for activity. researchgate.net

The development of a pharmacophore model for this compound would involve identifying its key chemical features. These typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the lactone ring.

Aromatic Rings (AR): The fused benzene (B151609) ring of the coumarin scaffold and the 4-iodophenyl substituent.

Halogen Bond Donor: The iodine atom on the phenyl ring, which can form specific halogen bonds.

These features would be mapped in 3D space, and their relative distances and orientations would define the pharmacophore. This model could then be used to guide the design of new derivatives with potentially enhanced activity by modifying the core structure to better fit the pharmacophoric requirements. nih.gov

| Hypothetical Pharmacophore Feature | Corresponding Chemical Group | Potential Role in Molecular Recognition |

| Aromatic Ring (AR1) | Benzopyran ring system | π-π stacking interactions with aromatic residues in a binding pocket. |

| Aromatic Ring (AR2) | 4-Iodophenyl group | π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Lactone carbonyl oxygen (C=O) | Formation of hydrogen bonds with donor groups in a target protein. |

| Halogen Bond Donor (X) | Iodine atom | Forms specific, directional interactions with electron-rich atoms like oxygen or nitrogen. |

| Hydrophobic Center (HY) | Phenyl group | Occupies a hydrophobic pocket within the target. |

Virtual Screening for Novel Interacting Partners

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This process can be either ligand-based, using a pharmacophore model as a query, or structure-based, which requires the 3D structure of the target protein.

In the context of this compound, if a set of active compounds with a similar mechanism is known, a ligand-based virtual screening could be performed using the pharmacophore model described previously. The model would act as a filter to rapidly screen databases like PubChem or ZINC, identifying compounds that possess the correct 3D arrangement of chemical features. researchgate.net

Alternatively, if a potential protein target is identified, structure-based virtual screening (e.g., molecular docking) can be employed. This method simulates the interaction between the compound (ligand) and the protein's binding site. For numerous coumarin derivatives, molecular docking has been used to predict their binding modes and affinities for various targets, including KRAS-G12C, the NLRP3 inflammasome, and MDM2. nih.govnih.govnih.gov

The typical workflow for a virtual screening campaign to find interacting partners for this compound would be as follows:

| Step | Description | Example from Coumarin Research | Reference |

| 1. Target Selection | Identification of a biologically relevant protein target. | The NLRP3 inflammasome was selected as a target for neuroinflammation in Alzheimer's disease. | nih.gov |

| 2. Library Preparation | A large database of chemical compounds (e.g., PubChem, ZINC, MolPort) is prepared for screening. This involves generating 3D conformations and assigning correct protonation states. | A library of 9,559 coumarin derivatives was compiled from multiple databases for screening against NLRP3. | tandfonline.com |

| 3. Docking Simulation | The ligand, this compound, is computationally "docked" into the binding site of the target protein. A scoring function estimates the binding affinity. | Docking studies showed that a coumarin derivative could bind effectively in a cryptic pocket of the KRAS-G12C protein. | nih.gov |

| 4. Hit Identification & Filtering | Compounds are ranked based on their docking scores. The top-ranking "hits" are selected. Further filtering based on drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is often applied. | Three virtual hits against the NLRP3 inflammasome were identified after molecular docking and in silico ADMET studies. | nih.gov |

| 5. Experimental Validation | The most promising candidates from the virtual screen are synthesized and tested experimentally to confirm their biological activity. | A synthesized coumarin derivative, K45, showed potent antiproliferative activity against cancer cells as predicted by virtual screening. | nih.gov |

Through these in silico methods, researchers can efficiently narrow down a vast chemical space to a manageable number of promising candidates for further investigation, significantly reducing the time and cost associated with discovering novel protein interactions for compounds like this compound.

Biological Activities and Molecular Mechanisms of 3 4 Iodophenyl 2h Chromen 2 One and Its Derivatives

Enzyme Inhibition Potentials

The structural features of 3-(4-Iodophenyl)-2H-chromen-2-one suggest its potential to interact with various enzymes, a characteristic common to the broader class of 3-phenylcoumarins. Research has focused on several key enzyme targets.

Carbonic Anhydrase Isoforms Inhibition (e.g., hCA IX, hCA XII, hCA XIII)

Coumarin (B35378) derivatives are recognized as a class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.gov Certain isoforms, such as hCA IX and hCA XII, are tumor-associated and considered important targets for anticancer therapies. nih.govresearchgate.net Studies have shown that various coumarins can selectively inhibit these cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and II. nih.govmdpi.com For instance, a range of coumarin derivatives have demonstrated inhibitory activity against hCA IX and hCA XII in the nanomolar to micromolar range. nih.govmdpi.com While specific inhibitory data for this compound against hCA IX, hCA XII, and hCA XIII is not extensively detailed in the reviewed literature, the general activity of the coumarin scaffold suggests its potential as an inhibitor. The nature and position of substituents on the coumarin ring are known to significantly influence the inhibitory efficacy and selectivity. nih.gov

Investigation of Non-Classical and Prodrug-like Inhibition Mechanisms

Coumarins exhibit a unique, non-classical mechanism of carbonic anhydrase inhibition. nih.govnih.gov They are considered "prodrug" inhibitors, meaning they are initially inactive but are converted to their active form by the target enzyme itself. nih.govnih.gov The esterase activity of carbonic anhydrase hydrolyzes the lactone ring of the coumarin molecule. nih.govnih.gov This enzymatic reaction opens the ring to form a 2-hydroxy-cinnamic acid derivative, which then binds to the entrance of the enzyme's active site, blocking the access of the natural substrate, carbon dioxide. nih.govtandfonline.com This mechanism is distinct from classical sulfonamide inhibitors that directly coordinate with the zinc ion in the active site. This prodrug approach contributes to the isoform selectivity observed with many coumarin inhibitors. nih.govnih.gov While this mechanism is well-established for the coumarin class, specific kinetic studies detailing the conversion of this compound to its active hydroxycinnamic acid derivative are not prominently available.

Other Relevant Enzyme Targets and Inhibitory Effects

Beyond carbonic anhydrases, the 3-phenylcoumarin (B1362560) scaffold has been investigated for its inhibitory effects on other enzymes relevant to human health. For example, various 3-phenylcoumarin derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. core.ac.uk Some derivatives have shown potent and selective MAO-B inhibition. nih.gov Additionally, certain 3-phenylcoumarins have demonstrated inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. nih.gov The specific inhibitory activity of this compound against these and other enzyme targets remains an area for further investigation.

Antimicrobial Spectrum and Efficacy

The coumarin nucleus is a well-known pharmacophore in the development of antimicrobial agents. The introduction of different substituents onto this scaffold can modulate the antimicrobial spectrum and efficacy.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Antifungal Activity Assessment

Coumarin derivatives have also been widely investigated for their antifungal properties. nih.govnih.gov The antifungal activity is often dependent on the substitution pattern on the coumarin core. nih.gov For example, the introduction of certain functional groups can enhance the activity against various fungal pathogens. nih.gov While the general class of 3-phenylcoumarins has shown promise, specific data on the antifungal efficacy of this compound against common fungal strains has not been extensively reported.

Elucidation of Antimicrobial Mechanisms of Action

The precise antimicrobial mechanisms of action for this compound are not yet fully elucidated in the available scientific literature. However, research into coumarin derivatives suggests several potential pathways through which they exert their antimicrobial effects. Coumarins are known to interfere with bacterial cell division, potentially by inhibiting the synthesis of essential cellular components or by disrupting the formation of the division septum. Another proposed mechanism involves the inhibition of key microbial enzymes. For instance, some coumarin derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.

Furthermore, the structural features of coumarin derivatives, including the presence of a lactone ring and various substituents, can influence their interactions with microbial cell membranes, leading to increased permeability and subsequent cell death. The lipophilicity conferred by certain substituents can facilitate the passage of the compound across the microbial cell wall and membrane. For example, studies on other coumarin derivatives have shown that their metal complexes can exhibit enhanced antimicrobial activity compared to the parent compounds, suggesting that chelation can be a viable strategy to improve efficacy. nih.gov The investigation into cobalt complexes of (E)-3-((4-chlorophenyl) diazenyl)-4-hydroxy-2H-chromen-2-one and (E)-3-((4-methoxyphenyl) diazenyl)-4-hydroxy-2H-chromen-2-one demonstrated that these complexes had stronger antimicrobial activities than their ligands. nih.gov

Anticancer and Cytotoxicity Studies (In Vitro Models)

Antiproliferative Effects on Human Cancer Cell Lines (e.g., Prostate, Lung, Cervical)

Derivatives of 3-phenyl-2H-chromen-2-one have demonstrated notable antiproliferative effects against a range of human cancer cell lines, including those of the prostate, lung, and cervix.

Prostate Cancer:

Research on flavonoid derivatives has highlighted their potential as anti-prostate cancer agents. nih.gov While not directly studying this compound, a study on synthesized flavonoid derivatives (KKR compounds) showed that some compounds non-toxically inhibited the proliferation of LNCaP prostate cancer cells more effectively than DU145 and PC3 cell lines. nih.gov Specifically, compounds KKR11, KKR20, and KKR7 were identified as potent inhibitors of LNCaP cell proliferation. nih.gov Another study on hydroxylated rotenoids identified amorphigenin (B1666014) and dihydroamorphigenin as having selective antiproliferative effects on prostate cancer cells. ox.ac.uk Furthermore, the soy isoflavone (B191592) genistein (B1671435) has been shown to reduce cell proliferation in both PC3 and DU145 prostate cancer cells. plos.org

Lung Cancer:

Studies have explored the efficacy of coumarin derivatives against lung cancer. For instance, the biscoumarin derivative 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) exhibited strong cytostatic effects on lung cancer cell proliferation. nih.govplos.org This compound was also found to inhibit the migration of lung cancer cells. nih.gov Another study on an organometallic gold(i) alkynyl complex demonstrated strong antiproliferative effects in various cancer cell lines, including A549 lung cancer cells. nih.gov Phytoestrogens like formononetin (B1673546) and resveratrol (B1683913) have also shown growth inhibitory properties on human pulmonary adenocarcinoma cells (A549). biotech-asia.org

Cervical Cancer:

The antiproliferative activity of coumarin derivatives has also been evaluated against cervical cancer cell lines. One study reported that a series of 3-carboxylated coumarin derivatives exhibited variable antiproliferative activity against HeLa, CaSKi, and SiHa cervical cancer cell lines. ajphr.com Specifically, one derivative showed a remarkable effect against the CaSKi cell line, while another was more effective against HeLa cells. ajphr.com Farnesol, a natural sesquiterpene, has been shown to exert powerful antiproliferative activity in HeLa cells. nih.gov Isorhamnetin has also been found to inhibit the proliferation of HeLa cells. nih.gov

Table 1: Antiproliferative Activity of Selected Coumarin Derivatives and Other Compounds on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Flavonoid derivatives (KKR11, KKR20, KKR7) | LNCaP (Prostate) | Potent inhibition of cell proliferation | nih.gov |

| 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) | Lung Cancer Cells | Strong cytostatic effects and inhibition of migration | nih.gov |

| 3-Carboxylated Coumarin Derivatives | HeLa, CaSKi, SiHa (Cervical) | Variable antiproliferative activity | ajphr.com |

| Farnesol | HeLa (Cervical) | Potent antiproliferative activity | nih.gov |

| Isorhamnetin | HeLa (Cervical) | Inhibition of cell proliferation | nih.gov |

| Genistein | PC3, DU145 (Prostate) | Reduced cell proliferation | plos.org |

Exploration of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)

The anticancer effects of 3-phenyl-2H-chromen-2-one derivatives are often mediated through the modulation of critical cellular pathways, including the induction of apoptosis, cell cycle arrest, and autophagy.

Apoptosis Induction:

Several coumarin derivatives have been shown to induce apoptosis in cancer cells. For example, a novel synthetic coumarin derivative was found to selectively induce apoptosis in human glioma cells by generating reactive oxygen species (ROS) and downregulating the PI3K/AKT/mTOR pathway. researchgate.net Another study on two new synthetic coumarin derivatives, 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile, demonstrated their ability to facilitate breast cancer cell death by targeting key apoptotic pathways involving caspase-9, BCL-2, c-Myc, and COX-2. areeo.ac.ir Similarly, the compound K-1, a benzopyran derivative, was shown to induce apoptosis in the rat uterus via the intrinsic pathway. nih.gov Farnesol has also been reported to induce apoptosis in HeLa cervical cancer cells. nih.gov

Cell Cycle Arrest:

The antiproliferative activity of coumarin derivatives is also attributed to their ability to cause cell cycle arrest. Genistein, for instance, has been observed to cause G2/M phase cell cycle arrest in both PC3 and DU145 prostate cancer cells. plos.org An injection containing coumarin derivatives, known as Kushen injection, was found to effectively induce cell-cycle arrest in colorectal cancer cells. nih.gov Furthermore, the mycotoxin citrinin (B600267) has been shown to provoke DNA damage and cell-cycle arrest in hepatocellular and adenocarcinoma cell lines. nih.gov Isorhamnetin has been demonstrated to inhibit the proliferation of HeLa cells by inducing G2/M cell cycle arrest. nih.gov

Autophagy:

Autophagy is another cellular process that can be modulated by coumarin derivatives. It is a catabolic "self-eating" process that can either promote cell survival or lead to cell death. nih.govmdpi.com Certain compounds can induce autophagy, leading to the degradation of cellular components and potentially contributing to their anticancer effects. mdpi.com For instance, the thiopurine drugs azathioprine, mercaptopurine, and thioguanine have been shown to induce autophagy in various cell types. nih.gov While the direct role of this compound in autophagy is not well-documented, the ability of related compounds to induce this process suggests a potential area for future investigation.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Coumarin derivatives are recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.gov ROS, such as the superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radical, are highly reactive molecules that can cause damage to cellular components. mdpi.com

The antioxidant activity of coumarins is often attributed to their chemical structure, which can donate a hydrogen atom to neutralize free radicals. The presence of hydroxyl groups on the coumarin scaffold generally enhances their antioxidant potential.

One study investigated the leishmanicidal activity of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) and found that it reduced the concentration of hydrogen peroxide (H2O2) in Leishmania amazonensis promastigotes. nih.gov This suggests that the compound possesses ROS scavenging capabilities. Another study on fungus-derived compounds, 3-hydroxyterphenyllin (B1664598) and candidusin A, demonstrated their direct ROS scavenging activity using the DPPH assay. researchgate.net While direct studies on the antioxidant properties of this compound are limited, the known antioxidant capacity of the coumarin scaffold suggests that this compound may also exhibit similar properties.

Anti-inflammatory Response Modulation

Coumarin derivatives have been shown to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators. Inflammation is a complex biological response involving the activation of various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). mdpi.comnih.gov

Research on 2-phenyl-4H-chromen-4-one derivatives has demonstrated their anti-inflammatory potential. One such derivative was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells. nih.govnih.gov This compound also demonstrated in vivo anti-inflammatory effects in a mouse model of LPS-induced inflammation. nih.gov Another study on a synthetic pyrrole (B145914) derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, showed that it reduced the production of nitric oxide, TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced macrophages. researchgate.net The hallucinogenic compound DOI (4-iodo-2,5-dimethoxyamphetamine), which shares a 4-iodophenyl group, has been found to possess extraordinarily potent anti-inflammatory effects mediated by the serotonin (B10506) 5-HT2A receptor. wikipedia.org

Neuroprotective Potential

Emerging research suggests that coumarin derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. nih.gov These diseases are often characterized by neuronal cell death, oxidative stress, and neuroinflammation.

A study on a novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), demonstrated its ability to activate CREB-mediated neuroprotection in cellular models of Alzheimer's disease. nih.gov This compound was found to exhibit anti-aggregative, antioxidative, and neuroprotective effects. nih.gov While direct evidence for the neuroprotective potential of this compound is not yet available, the promising results from related coumarin derivatives warrant further investigation into its effects on neuronal health and disease.

Broad Spectrum Pharmacological Evaluations (e.g., Anticoagulant, Anticonvulsant, Antiviral)

The coumarin scaffold, a fundamental structure in numerous natural and synthetic compounds, is renowned for its wide array of biological activities. nih.govmabjournal.com Derivatives of coumarin, particularly the 3-phenylcoumarin subclass to which this compound belongs, have been the subject of extensive pharmacological investigation. These explorations have revealed significant potential in several therapeutic areas, including anticoagulant, anticonvulsant, and antiviral applications. nih.govresearchgate.netgoogle.com The versatility of the coumarin nucleus allows for structural modifications that can tune its pharmacological profile, leading to the development of compounds with enhanced potency and specific mechanisms of action. researchgate.net

Anticoagulant Activity

Coumarin and its derivatives are among the most well-established oral anticoagulants. mabjournal.com Their primary mechanism of action involves the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. mabjournal.comnih.gov By acting as competitive inhibitors of vitamin K, these compounds disrupt the coagulation cascade, thereby preventing thrombosis. mabjournal.com Warfarin, a synthetic coumarin derivative, is a widely used anticoagulant medication that exemplifies this activity. mabjournal.comnih.gov

Research into novel coumarin derivatives continues to yield compounds with significant anticoagulant properties. Studies have focused on synthesizing new molecules that may offer improved efficacy. For instance, a series of synthesized 4-hydroxycoumarin (B602359) derivatives were evaluated for their in vivo anticoagulant effects by measuring the prothrombin time (PT), a key indicator of blood clotting. hu.edu.jo The results demonstrated that some of these novel compounds exhibited more potent activity than warfarin. hu.edu.jo

Table 1: In Vivo Anticoagulant Activity of Synthetic Coumarin Derivatives Compared to Warfarin

| Compound | Prothrombin Time (PT) in seconds |

|---|---|

| Warfarin | 14.60 hu.edu.jo |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Higher than Warfarin hu.edu.jo |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | 21.30 hu.edu.jo |

The data indicates that specific structural modifications to the coumarin backbone can lead to derivatives with superior anticoagulant effects, highlighting the potential for developing new antithrombotic drug candidates. hu.edu.jo

Anticonvulsant Activity

The coumarin nucleus is also recognized as a promising scaffold for the development of anticonvulsant agents. nih.gov The therapeutic action of antiepileptic drugs (AEDs) generally involves redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk The main mechanisms include modulating voltage-gated ion channels (like sodium and calcium channels), enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and reducing glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk

Several studies have synthesized and evaluated various heterocyclic compounds, including those with structures related to coumarins, for their antiseizure properties. These compounds are often tested in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to determine their efficacy. mdpi.com For example, a series of novel pyrrolidine-2,5-dione derivatives were synthesized and showed significant anticonvulsant activity, with some compounds demonstrating a more favorable profile than the established drug, valproic acid. mdpi.com The most probable mechanism for the most active compound was found to be its interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Table 2: Anticonvulsant Activity of a Selected Pyrrolidine-2,5-dione Derivative

| Compound | Test Model | ED₅₀ (mg/kg) | Reference Drug (Valproic Acid) ED₅₀ (mg/kg) |

|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES Test | 68.30 mdpi.com | 252.74 mdpi.com |

| 6 Hz (32 mA) Test | 28.20 mdpi.com | 130.64 mdpi.com |

These findings underscore the potential of developing new anticonvulsant drugs from scaffolds that can modulate key neuronal targets involved in seizure generation.

Antiviral Activity

Coumarin derivatives have demonstrated a broad spectrum of antiviral activities, positioning them as potential candidates for developing new antiviral therapies. nih.govnih.gov Research has shown that compounds based on the coumarin scaffold can be effective against a range of viruses, including the human immunodeficiency virus (HIV) and SARS-CoV-2. nih.govnih.gov

Notably, naturally occurring 3-phenylcoumarins have been found to suppress the activity of the HIV promoter, suggesting a specific mechanism of action that could be targeted for anti-HIV drug development. nih.gov Furthermore, synthetic coumarin derivatives have been developed and patented as antiviral agents for treating viral infections like HIV-1. google.com In the context of the COVID-19 pandemic, flavonoids containing the 4H-chromen-4-one scaffold, structurally related to coumarins, have been investigated for their activity against SARS-CoV-2. nih.gov Computational and in vitro studies revealed that some of these compounds could inhibit viral replication, with one flavonoid, isoginkgetin, showing remarkable antiviral activity. nih.gov

Table 3: Antiviral Activity of Selected Coumarin-Related Compounds

| Compound | Virus | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4,7-dihydroxy-3-(4-(2-methoxyphenyl)butyl)-2H-chromen-2-one | HIV | 0.52 μM nih.gov | nih.gov |

| Isoginkgetin | SARS-CoV-2 | 22.81 μM nih.gov | nih.gov |

| Afzelin | SARS-CoV-2 | >100 μM nih.gov | nih.gov |

The diverse antiviral mechanisms and the ability to modify the coumarin structure make this class of compounds a valuable starting point for the discovery of novel antiviral drugs. nih.gov

Structure Activity Relationship Sar of the 3 4 Iodophenyl 2h Chromen 2 One Scaffold

Influence of the 4-Iodophenyl Moiety on Biological and Photophysical Profiles

From a biological standpoint, the iodophenyl moiety contributes to the lipophilicity of the compound, which can affect its ability to cross cell membranes and interact with intracellular targets. The position of the iodine atom is also critical. For instance, in a study on chalcone (B49325) derivatives, the position of halogen substitution on the phenyl ring was found to significantly impact their anticancer activity.

Impact of Substitutions on the Chromenone Ring System

Modifications to the chromenone (2H-chromen-2-one) ring system are a key strategy for fine-tuning the biological activity of this class of compounds.

Halogenation:

The introduction of halogen atoms onto the chromenone core can significantly alter the electronic properties and lipophilicity of the molecule. This, in turn, can affect binding affinities to biological targets. For example, in a series of 2,2-dimethyl-2H-chromene-based arylsulfonamides, the type and position of halogen substitution influenced their inhibitory activity on the HIF-1 pathway. nih.gov

Hydroxylation:

The addition of hydroxyl (-OH) groups can increase the polarity of the molecule and provide additional hydrogen bonding opportunities with target proteins. In the development of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the presence of hydroxyl groups on the benzoxazine (B1645224) ring was found to be beneficial for their anti-proliferative activity. mdpi.com

Alkyl/Alkoxy Groups:

The incorporation of alkyl or alkoxy groups can modulate the steric and electronic properties of the scaffold. The length and branching of an alkyl chain can impact the inhibitory effect, as seen in chroman-4-one derivatives where an n-propyl chain showed better activity than an n-heptyl chain. acs.org Bulky groups directly attached to the ring system can diminish the inhibitory effect. acs.org Methoxy groups, as seen in some 3-phenylcoumarin (B1362560) derivatives, have been shown to influence their activity as monoamine oxidase B inhibitors. frontiersin.org

| Substitution Type | Position | Effect on Activity | Example Compound Series |

|---|---|---|---|

| Halogenation | Varies | Modulates electronic properties and lipophilicity, influencing target binding. | 2,2-dimethyl-2H-chromene-based arylsulfonamides nih.gov |

| Hydroxylation | Ring A and B | Increases polarity and hydrogen bonding potential, beneficial for activity. | 4-aryl-3,4-dihydro-2H-1,4-benzoxazines mdpi.com |

| Alkylation | 2-position | Chain length and branching are critical; bulky groups can decrease activity. | Chroman-4-one derivatives acs.org |

| Alkoxylation | 6-position | Influences inhibitory activity. | 3-phenylcoumarin derivatives frontiersin.org |

The Role of Linker Chemistry and Bridging Units in Modulating Activity

For instance, in the design of conjugates, the linker can influence DNA cleavage activity. researchgate.net Studies have shown that the length of the linker can affect the efficiency of DNA cleavage, with certain lengths being optimal. researchgate.net The choice of linker, such as using a polyethylene (B3416737) glycol unit instead of a simple alkyl chain, can increase the linker's length with only a minor change in the molecule's hydrophobicity. researchgate.net The introduction of a spacer between the scaffold and an aromatic ring has been shown to be a viable strategy for accommodating larger substituents without losing inhibitory activity. acs.org

Positional Isomerism and Stereochemical Considerations in SAR